L-Ornithine 7-amido-4-methylcoumarin, carbonate salt
CAS No.:
Cat. No.: VC20226490
Molecular Formula: C17H23N3O5
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23N3O5 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | carbonic acid;2,5-diamino-N-(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide |
| Standard InChI | InChI=1S/C16H21N3O2.CH2O3/c1-10-7-13(20)9-11-8-12(4-5-14(10)11)19-16(21)15(18)3-2-6-17;2-1(3)4/h4-5,7-8,15H,2-3,6,9,17-18H2,1H3,(H,19,21);(H2,2,3,4) |
| Standard InChI Key | NQQIKBXCMIESGA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)CC2=C1C=CC(=C2)NC(=O)C(CCCN)N.C(=O)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
L-Ornithine 7-amido-4-methylcoumarin, carbonate salt is a derivative of 4-methylcoumarin, modified with an L-ornithine amide group and a carbonate counterion. Key molecular attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₅ | |
| Molecular Weight | 349.4 g/mol | |
| CAS Registry Number | 207734-84-7 | |
| Synonyms | H-Orn-AMC carbonate salt |
The carbonate salt form enhances solubility in aqueous buffers, making it suitable for in vitro assays. Discrepancies in reported molecular formulas (e.g., C₁₆H₂₁N₃O₆ in some sources) likely stem from variations in salt forms or hydration states .
Structural Features
The compound’s structure comprises:
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Coumarin core: A 4-methyl-2-oxo-2H-chromen-7-yl group responsible for fluorescence emission at 460 nm upon excitation at 380 nm .
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L-Ornithine moiety: A diamino pentanoic acid chain linked via an amide bond, serving as the enzymatic cleavage site .
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Carbonate counterion: Stabilizes the compound in solution and modulates reactivity.
X-ray crystallography and NMR studies confirm the planar geometry of the coumarin ring and the extended conformation of the ornithine side chain .
Synthesis and Physicochemical Properties
Synthesis Pathways
The synthesis involves a multi-step process:
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Coumarin activation: 7-Amino-4-methylcoumarin is reacted with chloroacetic anhydride to introduce a reactive acyl chloride group.
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Amide coupling: L-Ornithine is conjugated to the activated coumarin derivative using carbodiimide crosslinkers (e.g., EDC/NHS) .
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Salt formation: The free base is treated with potassium carbonate to yield the carbonate salt .
Optimized reaction conditions (pH 7.4, 25°C) achieve yields >75%, with purity verified via HPLC (>98%) .
Stability and Solubility
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Solubility: 25 mg/mL in phosphate-buffered saline (PBS) at pH 7.4.
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Storage: Stable at -20°C for 12 months; aqueous solutions retain activity for 1 month at 4°C .
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Decomposition: Prolonged exposure to light or alkaline conditions (pH >9) degrades the coumarin fluorophore .
Biochemical Applications
Enzyme Activity Profiling
This compound is a substrate for arginine-specific aminopeptidases, which cleave the amide bond between ornithine and coumarin, releasing fluorescent 7-amino-4-methylcoumarin (AMC). Key applications include:
| Enzyme | Assay Type | Detection Limit | Source |
|---|---|---|---|
| Leucine aminopeptidase | Continuous assay | 0.1 nM | |
| Alanine aminopeptidase | Stopped assay | 5 nM | |
| Arginyl aminopeptidase | Kinetic analysis | 2 nM |
For example, in a 2020 study, the compound detected arginyl aminopeptidase activity in Plasmodium falciparum with a Kₘ of 12 µM and Vₘₐₓ of 4.2 µmol/min/mg .
Comparative Analysis with Analogous Substrates
L-Ornithine 7-amido-4-methylcoumarin is often compared to lysine-derived analogues:
| Property | L-Ornithine-AMC Carbonate | L-Lysine-AMC Acetate |
|---|---|---|
| Molecular Weight | 349.4 g/mol | 365.5 g/mol |
| Target Enzyme | Arginyl aminopeptidase | Trypsin-like proteases |
| Fluorescence Quantum Yield | 0.85 | 0.78 |
| Solubility in PBS | 25 mg/mL | 18 mg/mL |
The ornithine variant exhibits higher specificity for arginine-processing enzymes, while lysine derivatives are preferred for broad-spectrum protease assays .
Future Directions and Challenges
Innovations in Assay Design
Recent advances include:
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Microfluidic integration: Coupling the substrate with lab-on-a-chip platforms for high-throughput drug screening .
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Nanoparticle conjugation: Enhancing delivery to intracellular targets using gold nanoparticle carriers .
Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume